1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid
Overview
Description
AB-FUBINACA metabolite 4 is a carboxylic acid indazole 4-fluorobenzyl metabolite of AB-FUBINACA, a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. AB-FUBINACA was initially developed for its potential therapeutic benefits but has since been identified in recreational drug markets .
Preparation Methods
The preparation of AB-FUBINACA metabolite 4 involves the metabolic transformation of AB-FUBINACA. In vitro studies using human liver microsomes and hepatocytes have shown that AB-FUBINACA undergoes several metabolic pathways, including terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety
Chemical Reactions Analysis
AB-FUBINACA metabolite 4 undergoes various chemical reactions, primarily involving oxidation and hydrolysis. The major metabolic pathways include:
Terminal amide hydrolysis: This reaction involves the cleavage of the amide bond, resulting in the formation of carboxylic acid derivatives.
Acyl glucuronidation: This reaction involves the conjugation of the carboxylic acid group with glucuronic acid, forming glucuronides.
Common reagents and conditions used in these reactions include human liver microsomes, hepatocytes, and various cofactors such as NADPH . The major products formed from these reactions are AB-FUBINACA carboxylic acid, hydroxy AB-FUBINACA carboxylic acid, and dihydrodiol AB-FUBINACA .
Scientific Research Applications
AB-FUBINACA metabolite 4 has several scientific research applications, particularly in the fields of forensic toxicology and drug metabolism studies. It is used as an analytical reference standard for the identification and quantification of AB-FUBINACA intake in biological samples . Additionally, it is utilized in studies investigating the metabolic stability and pathways of synthetic cannabinoids, providing insights into their pharmacokinetics and potential toxicological effects .
Mechanism of Action
The mechanism of action of AB-FUBINACA metabolite 4 involves its interaction with the cannabinoid type-1 receptor. As a metabolite of AB-FUBINACA, it is likely to exhibit reduced potency compared to the parent compound. The primary metabolic pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation, which result in the formation of less active metabolites . The molecular targets and pathways involved in its action are similar to those of other synthetic cannabinoids, primarily involving the endocannabinoid system .
Comparison with Similar Compounds
AB-FUBINACA metabolite 4 can be compared with other synthetic cannabinoid metabolites, such as AMB-FUBINACA and ADB-FUBINACA metabolites. These compounds share similar metabolic pathways, including terminal amide hydrolysis and hydroxylation . AB-FUBINACA metabolite 4 is unique in its specific structural features, such as the 4-fluorobenzyl moiety and the indazole core . Similar compounds include:
- AMB-FUBINACA metabolite
- ADB-FUBINACA metabolite
- AB-FUBINACA metabolite 2B
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKPPEZAPRSYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198261 | |
Record name | 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50264-63-6 | |
Record name | 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazole-3-carboxylic acid, 1-(p-fluorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKC3GC8LAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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